molecular formula C60H88N2O23 B216789 Obelmycin D CAS No. 107807-17-0

Obelmycin D

Cat. No. B216789
CAS RN: 107807-17-0
M. Wt: 1205.3 g/mol
InChI Key: NWSULKNDMBRCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obelmycin D is a potent antibiotic compound that is produced by the bacterium Streptomyces hygroscopicus. This compound belongs to the group of aminoglycoside antibiotics, which are known for their broad-spectrum activity against many different types of bacteria. Obelmycin D has been the subject of extensive research due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Electronic Structure and Activation

  • Electronic Structure of Activated Bleomycin : A study of the electronic structure of activated Bleomycin, which is related to Obelmycin D, showed that it forms a ferric hydroperoxide complex and is a low-spin Fe(III) complex. This research provides insights into the activation and function of Bleomycin in anticancer therapy (Neese et al., 2000).

Drug Delivery Applications

  • Adenovirus Dodecahedron as a Drug Delivery Vector : Bleomycin, related to Obelmycin D, has been studied for improved delivery using an Adenovirus Dodecahedron base. This approach significantly enhances drug bioavailability and efficacy (Żochowska et al., 2009).

Biochemical Mechanisms and DNA Interaction

  • Solution Structure of Co(III)-bleomycin-OOH : Understanding the interaction of Bleomycin with DNA, a study elucidated the structural model of Co(III)-bleomycin-OOH bound to a DNA oligonucleotide, revealing insights into Bleomycin-induced DNA cleavage (Hoehn et al., 2001).
  • Identification of Strong DNA Binding Motifs for Bleomycin : Research has focused on identifying DNA motifs that bind strongly to Bleomycin, which is crucial for understanding its mechanism of action in DNA cleavage (Akiyama et al., 2008).

Antitumor Effects and Immune Response

  • Bleomycin Exerts Ambivalent Antitumor Immune Effect : A study on Bleomycin's impact on antitumor immunity showed that it induces both anti-tumor CD8+ T cell responses and regulatory T cell proliferation, offering insights into its complex role in cancer therapy (Bugaut et al., 2013).

Improved Drug Targeting and Delivery

  • Modified Bleomycin Disaccharides for Improved Tumor Cell Targeting : Studies have been conducted to improve Bleomycin targeting to tumor cells through modified disaccharides, enhancing its antitumor selectivity (Madathil et al., 2014).

Biosynthetic Pathway Manipulation

  • In Vivo Manipulation of the Bleomycin Biosynthetic Gene Cluster : Research has focused on genetically engineering the biosynthetic pathway of Bleomycin in Streptomyces verticillus, paving the way for creating new derivatives with enhanced therapeutic properties (Galm et al., 2008).

properties

CAS RN

107807-17-0

Product Name

Obelmycin D

Molecular Formula

C60H88N2O23

Molecular Weight

1205.3 g/mol

IUPAC Name

7,10-bis[[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H88N2O23/c1-12-60(73)23-38(80-41-19-30(61(8)9)55(26(4)76-41)83-43-21-36(67)57(28(6)78-43)81-39-17-15-32(63)24(2)74-39)47-50(54(72)49-48(53(47)71)51(69)45-34(65)13-14-35(66)46(45)52(49)70)59(60)85-42-20-31(62(10)11)56(27(5)77-42)84-44-22-37(68)58(29(7)79-44)82-40-18-16-33(64)25(3)75-40/h13-14,24-33,36-44,55-59,63-68,71-73H,12,15-23H2,1-11H3

InChI Key

NWSULKNDMBRCNS-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

synonyms

obelmycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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